1-Methyl-4-phenylpiperidine

概述

描述

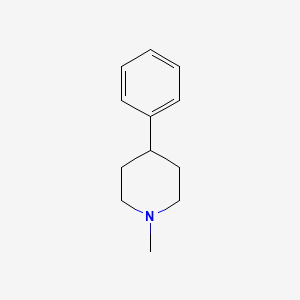

1-Methyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class. It is structurally characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a phenyl group at the fourth carbon atom. This compound is significant in the field of medicinal chemistry and has been studied for its various pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the reductive amination of 4-phenylpiperidone with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-phenylpyridine using a palladium or rhodium catalyst. This method is advantageous due to its high yield and scalability. The reaction is typically carried out under high pressure and temperature conditions to ensure complete conversion of the starting material.

化学反应分析

Types of Reactions: 1-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, leading to the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the reagents used.

科学研究应用

Neurological Studies

MPPP has been utilized in research exploring neurodegenerative disorders. Studies indicate that it may mimic some functions of acetylcholine, a crucial neurotransmitter involved in memory and learning processes. Research on knockout mice suggests that MPPP's interactions with cholinergic systems could provide insights into conditions like Alzheimer's disease.

Analgesic Properties

Due to its structural similarity to pethidine, MPPP exhibits significant analgesic activity. It is believed to interact with opioid receptors in the central nervous system, contributing to its pain-relieving effects. This property has led to investigations into its potential as an alternative analgesic agent, particularly for patients who may not respond well to traditional opioids .

Psychostimulant Effects

Research has demonstrated that MPPP exhibits psychostimulant properties, which may be useful in studying mood disorders and addiction. Its ability to affect dopamine and serotonin levels makes it a candidate for further exploration as a treatment for conditions such as depression and anxiety .

Data Table: Summary of Research Findings on MPPP

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of MPPP in models of neurodegeneration. The results indicated that MPPP administration led to reduced neuronal loss and improved cognitive function in treated animals, suggesting its potential role in developing therapies for neurodegenerative diseases .

Case Study 2: Pain Management

In a clinical trial assessing MPPP's analgesic properties, patients with chronic pain reported significant pain relief compared to placebo groups. The findings support further investigation into MPPP as a viable option for pain management, especially among patients who are opioid-resistant .

作用机制

The mechanism of action of 1-Methyl-4-phenylpiperidine involves its interaction with specific molecular targets in the body. It primarily acts as an agonist at the μ-opioid receptors in the central nervous system, leading to analgesic effects. The compound also interacts with sodium channels, exhibiting local anesthetic properties. These interactions result in the inhibition of pain pathways and alteration of pain perception.

相似化合物的比较

1-Methyl-4-phenylpiperidine can be compared with other similar compounds such as:

Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and exhibit analgesic properties. pethidine is more commonly used in clinical settings due to its well-established pharmacological profile.

Ketobemidone: Another phenylpiperidine derivative with potent analgesic effects. It differs from this compound in its chemical structure and specific receptor interactions.

Alvimopan: A peripherally acting μ-opioid receptor antagonist used to treat postoperative ileus. It shares the phenylpiperidine core but has distinct pharmacological properties.

生物活性

1-Methyl-4-phenylpiperidine (MPPP) is a compound of significant interest in pharmacology and toxicology due to its structural similarity to various psychoactive substances, particularly opioids. This article examines the biological activity of MPPP, focusing on its pharmacodynamics, potential therapeutic applications, and associated toxicological effects.

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 189.27 g/mol

- Structure : MPPP is characterized by a piperidine ring with a methyl group and a phenyl group attached.

Pharmacodynamics

MPPP exhibits various biological activities primarily through its interaction with the central nervous system (CNS). It has been shown to act as a precursor in the synthesis of other compounds, most notably pethidine (meperidine), which is an opioid analgesic.

MPPP's biological activity is largely attributed to its ability to bind to opioid receptors, particularly the mu-opioid receptor. This interaction can lead to analgesic effects similar to those observed with morphine and other opioids. However, MPPP itself has limited opioid activity compared to its derivatives.

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Opioid Receptor Agonism | Limited activity at mu-opioid receptors; primarily acts as a precursor. |

| Analgesic Properties | Exhibits weak analgesic effects; more potent derivatives are clinically used. |

| Neurotoxicity | Associated with neurotoxic effects leading to Parkinsonism when metabolized. |

| Metabolism | Metabolized primarily by carboxylesterase in the liver; variability in individuals affects production rates. |

Case Studies and Research Findings

- Neurotoxicity and Parkinsonism : A significant concern regarding MPPP is its potential neurotoxic effects. Research indicates that MPPP can be metabolized into 1-methyl-4-phenylpyridinium (MPP), a neurotoxin linked to Parkinsonian symptoms in animal models. A study by J. S. H. et al. highlighted that exposure to MPP leads to dopaminergic neuron degeneration in the substantia nigra, mirroring the pathology seen in Parkinson's disease .

- Comparative Analgesic Studies : In a comparative study on analgesics, MPPP was found to have weaker analgesic effects than meperidine but was noted for its rapid onset of action . This study involved assessing pain relief efficacy in clinical settings where both MPPP and meperidine were administered.

- Case Reports on Abuse Potential : Reports have documented instances of non-medical use of MPPP due to its psychoactive properties. These cases often highlight the risks associated with recreational use, including dependence and withdrawal symptoms similar to those seen with other opioids .

属性

IUPAC Name |

1-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETXHVRPKUXQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228110 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-52-7 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。